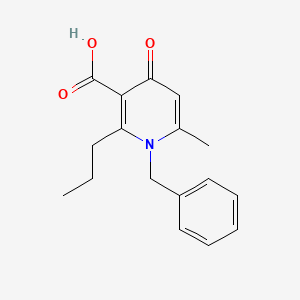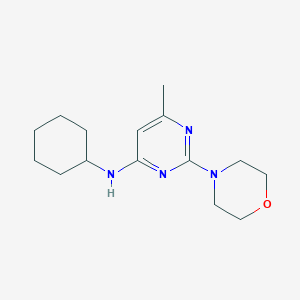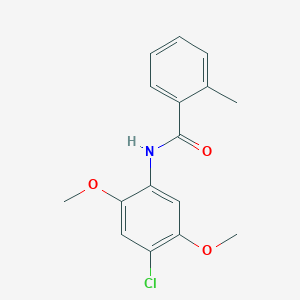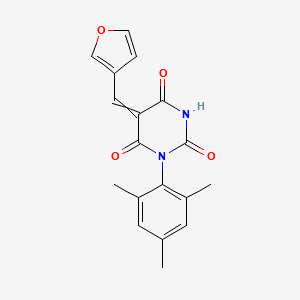
1-benzyl-6-methyl-4-oxo-2-propyl-1,4-dihydro-3-pyridinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
In the synthesis of related pyridinecarboxylic acid derivatives, various methods have been employed. For instance, the reaction of pyridone compounds with benzylidenemalononitriles in the presence of catalytic piperidine results in the formation of 4H-pyrano[3,2-c]pyridines (Mekheimer et al., 1997). Another synthesis approach involves the catalyzed oxidative condensation of benzylamines with acetophenones, forming 2,4,6-trisubstituted pyridines (Dong et al., 2019).
Molecular Structure Analysis
The molecular structure of pyridinecarboxylic acid derivatives is characterized by hydrogen bonding and pi-pi interactions. For example, studies have shown that 1,2-dialkyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acids exhibit hydrogen bonding between the side-chain carboxylic acid proton and the 4-oxo group of the heterocycle (Dobbin et al., 1993). These interactions play a significant role in determining the chemical and physical properties of these compounds.
Chemical Reactions and Properties
Pyridinecarboxylic acids and their derivatives participate in a range of chemical reactions. For example, 3,5-bis(benzyloxy)benzoic acid and 3,5-bis(pyridine-2-ylmethoxy)benzoic acid have been used to synthesize lanthanide coordination compounds, showcasing their ability to act as ligands in complex formation (Sivakumar et al., 2011).
Applications De Recherche Scientifique
Coordination Polymers and Frameworks
Lanthanide Coordination Polymers : This compound has been utilized in the synthesis of lanthanide coordination polymers, which have unique structures and luminescent properties. These polymers have potential applications in areas like luminescence and materials science (Qin, Wang, Wang, & Su, 2005).
Metal-Organic Frameworks (MOFs) : Research has shown the use of this compound in the formation of metal-organic frameworks. These structures are significant for their potential in gas storage, catalysis, and molecular separation (Ghosh & Bharadwaj, 2004).
Crystal Engineering and Supramolecular Chemistry
Supramolecular Assemblies : The compound has been employed in the study of crystal engineering, leading to the formation of supramolecular assemblies. These assemblies have implications in the design of new materials and pharmaceuticals (Arora & Pedireddi, 2003).
Hydrogen Bonding Interactions : Research into hydrogen bonding interactions involving this compound has contributed to the understanding of molecular recognition and self-assembly processes, which are fundamental in nanotechnology and materials science (Naoum, Fahmi, & Almllal, 2010).
Chemical Synthesis and Reactions
Functionalization Reactions : Studies have been conducted on the functionalization reactions of this compound, which is significant in organic synthesis and the development of pharmaceuticals and agrochemicals (Yıldırım, Kandemirli, & Demir, 2005).
Reaction Studies : Investigations into the reactions of pyridine bases with carboxylic acids, including this compound, have provided insights into reaction mechanisms and molecular interactions, crucial for organic chemistry and catalysis (Hirose & Tanaka, 1977).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on “1-benzyl-6-methyl-4-oxo-2-propyl-1,4-dihydro-3-pyridinecarboxylic acid” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Unfortunately, specific future directions are not available in the sources I found .
Propriétés
IUPAC Name |
1-benzyl-6-methyl-4-oxo-2-propylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-3-7-14-16(17(20)21)15(19)10-12(2)18(14)11-13-8-5-4-6-9-13/h4-6,8-10H,3,7,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCJGYBJMRFZJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=O)C=C(N1CC2=CC=CC=C2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5504512.png)
![3-chloro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5504515.png)



![N-1,9-dioxaspiro[5.5]undec-4-ylpyridine-3-sulfonamide](/img/structure/B5504527.png)

![N,5,7-trimethyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5504542.png)
![5-({3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)-4H-thieno[3,2-b]pyrrole](/img/structure/B5504547.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-(1,1,2,2-tetrafluoroethoxy)benzamide hydrochloride](/img/structure/B5504567.png)
![4-hydroxy-N'-[(3-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B5504593.png)
